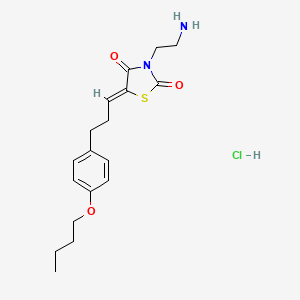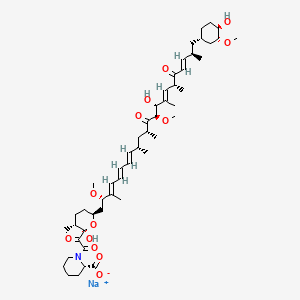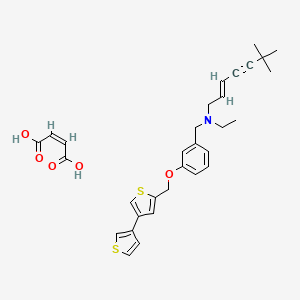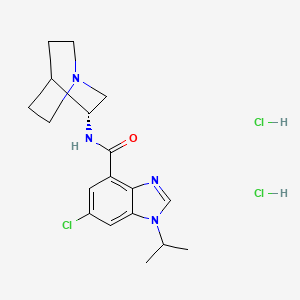
RS 16566 dihydrochloride
Übersicht
Beschreibung
RS 16566 dihydrochloride is a high affinity ligand for the ®-zacopride binding site . The chemical name is ®-N-1-Azabicyclo[2.2.2]oct-3-yl-6-chloro-1-(1-methylethyl)-1H-benzimidazole-4-carboxamide .
Molecular Structure Analysis
The molecular weight of RS 16566 dihydrochloride is 419.78 . The molecular formula is C18H23ClN4O.2HCl .Physical And Chemical Properties Analysis
RS 16566 dihydrochloride has a molecular weight of 419.78 . It is soluble to 10 mM in water . .Wissenschaftliche Forschungsanwendungen
Electrophysiological Properties
RS 16566 dihydrochloride, a novel compound, exhibits electrophysiological properties characteristic of both class III and class Ia antiarrhythmic agents. In specific studies, RS 16566 dihydrochloride was found to prolong the duration of the action potential (class III effect) and at higher concentrations, reduce the maximum rate of membrane depolarization (class I effect). These effects contribute to its antiarrhythmic and cardioprotective properties, making it a compound of interest in cardiovascular research (Dumez et al., 1989).
Remote Sensing Applications
Although not directly related to RS 16566 dihydrochloride, research on Remote Sensing (RS) applications, such as the solar-induced chlorophyll fluorescence (F) and its link to photosynthetic efficiency, is relevant in environmental and agricultural sciences. These studies explore the development of new remote retrieval techniques and understand the link between the F signal and vegetation physiology (Meroni et al., 2009).
Raman Spectroscopy Utilization
Raman Spectroscopy (RS) is a key technique used in the study of various substances. It can provide qualitative and quantitative information about chemical composition, polymorphism, phase, crystallinity, and more. RS is applicable in physics, chemistry, biology, and medicine, enabling the detection and analysis of molecules like DNA and RNA (Gaur et al., 2021).
Application in Soil Respiration Data
In the context of environmental research, RS (soil respiration) is a crucial component of the terrestrial carbon cycle. The SRDB database, a comprehensive compendium of published RS data, is used to better understand and analyze annual RS, seasonal RS, and the partitioning of RS into its source fluxes. This research is pivotal in climate change studies (Bond‐Lamberty & Thomson, 2010).
Response Surface Methodology in Research
Response Surface Methodology (RSM) is widely used in optimizing chemical and biochemical processes. Its application in various scientific domains demonstrates its versatility and effectiveness in experimental design and analysis. RSM has facilitated significant advancements in fields such as food engineering, chemical engineering, and pharmaceutical sciences (Bas & Boyaci, 2007).
Zukünftige Richtungen
There is a citation that mentions the use of RS 16566 dihydrochloride in the development of a plate reader and on-line microfluidic screening to identify ligands of the 5-Hydroxytryptamine Binding Protein in venoms . This suggests that RS 16566 dihydrochloride could be used in future research related to 5-HT3 receptors and venom analysis.
Relevant Papers One relevant paper is “Development of Plate Reader and On-Line Microfluidic Screening to Identify Ligands of the 5-Hydroxytryptamine Binding Protein in Venoms” by Otvos et al .
Eigenschaften
IUPAC Name |
N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-6-chloro-1-propan-2-ylbenzimidazole-4-carboxamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23ClN4O.2ClH/c1-11(2)23-10-20-17-14(7-13(19)8-16(17)23)18(24)21-15-9-22-5-3-12(15)4-6-22;;/h7-8,10-12,15H,3-6,9H2,1-2H3,(H,21,24);2*1H/t15-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPEOWDMQSXDYRJ-CKUXDGONSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=NC2=C(C=C(C=C21)Cl)C(=O)NC3CN4CCC3CC4.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N1C=NC2=C(C=C(C=C21)Cl)C(=O)N[C@H]3CN4CCC3CC4.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25Cl3N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
RS 16566 dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





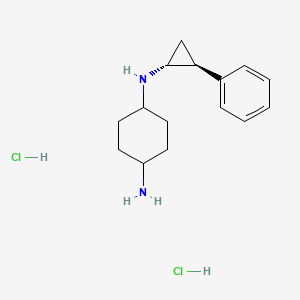

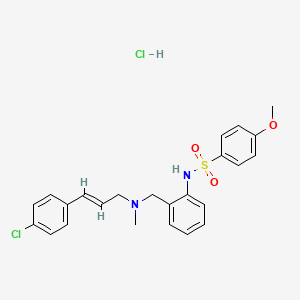
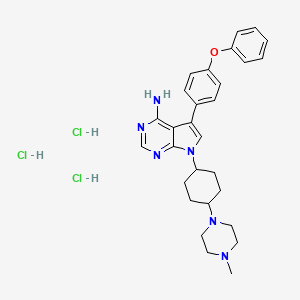
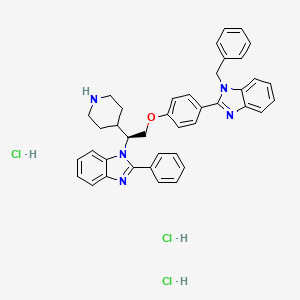

![(3S)-7-[2-(hydroxyamino)-2-oxoethoxy]-N-(4-methoxyphenyl)-2-(2-propan-2-ylpentanoyl)-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B560148.png)

